3-氯-4'-甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

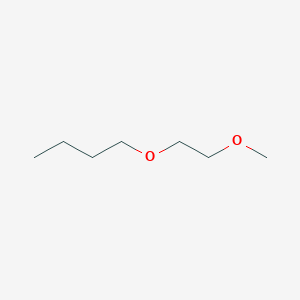

3-Chloro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 g/mol . It is used in various chemical reactions and has been studied for its photochemical reactivity .

Synthesis Analysis

The synthesis of 3-Chloro-4’-methylbenzophenone can be achieved from 4-Bromotoluene and 3-Chlorobenzaldehyde . The process involves a Friedel-Crafts acylation reaction, which is a type of electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-methylbenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to another benzene ring. One of the benzene rings has a chlorine atom substituted at the 3rd position, and the other benzene ring has a methyl group substituted at the 4th position.Chemical Reactions Analysis

Benzophenones, including 3-Chloro-4’-methylbenzophenone, are known for their ability to form radicals in the presence of ultraviolet radiation. This gives rise to some interesting photochemistry which transforms them into benzopinacols . The exact chemical reactions involving 3-Chloro-4’-methylbenzophenone would depend on the specific conditions and reactants present.科学研究应用

Photophysical Studies

Application Summary

3-Chloro-4’-methylbenzophenone has been used in photophysical studies . These studies often involve the investigation of the compound’s behavior under ultraviolet (UV) light .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The reaction is heated to reflux until completion, determined by Thin Layer Chromatography (TLC), yielding a benzophenone product . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Results or Outcomes

The studies have shown that the compound displays vibrational fine structure for the n-pi* and pi-pi* transitions . The S0→S1 transition gave ε max = 140.08 M-1 cm-1 and λ max = 331.36 nm, while the S0←T1 gave λ max = 445 nm . However, there was no evidence of benzopinacol formation .

Synthesis of Substituted Benzopinacols

Application Summary

3-Chloro-4’-methylbenzophenone has been used in the synthesis of substituted benzopinacols .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Results or Outcomes

The studies have shown that the compound can be reduced to form substituted benzopinacols . However, there was no evidence of benzopinacol formation .

Phosphorescence Studies

Application Summary

3-Chloro-4’-methylbenzophenone has been used in phosphorescence studies .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then encased in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .

Results or Outcomes

The studies have shown that the compound displays phosphorescence . However, the iodine of CIBP breaks off under UV light, preventing effective polymerization .

未来方向

Research on benzophenones, including 3-Chloro-4’-methylbenzophenone, is ongoing. Studies have been conducted to investigate their photochemical reactivity and photophysical properties . Future research may focus on further understanding these properties and exploring potential applications in various fields.

属性

IUPAC Name |

(3-chlorophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYBBEGJXRCIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158433 |

Source

|

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4'-methylbenzophenone | |

CAS RN |

13395-60-3 |

Source

|

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)